REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([O:13]C)[C:10]([CH3:12])([CH3:11])O2)=[CH:4][CH:3]=1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:13])[C:10]([CH3:11])([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH3:12])=[CH:6][CH:7]=1
|
Name
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|
Quantity
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85.1 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C1(OC1(C)C)OC
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Name
|
|
Quantity
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139.4 g
|
Type
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reactant
|
Smiles
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N1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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warmed
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Type
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TEMPERATURE
|
Details
|
to reflux temperature
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Type
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TEMPERATURE
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Details
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After 22 hours the mixture is cooled
|
Duration
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22 h
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Type
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CUSTOM
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Details
|
morpholine is removed by distillation
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Type
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EXTRACTION
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Details
|
the solution is extracted with dilute hydrochloric acid
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Type
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EXTRACTION
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Details
|
extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
|
The ether solution is dried with Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue is recrystallised from ethanol
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |